叔丁氧羰基-二氧杂环己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

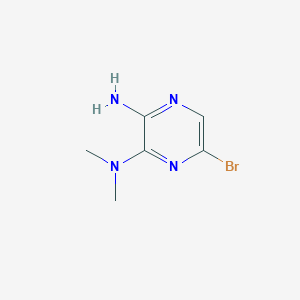

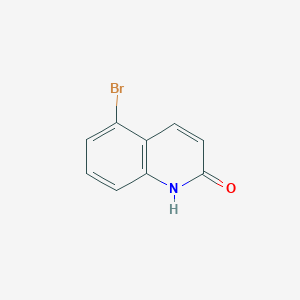

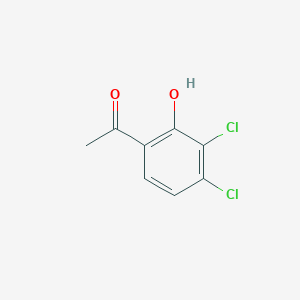

Boc-DODA is a peg derivative containing a Boc-protected amino group at one end and an amine at the other end . The Boc group can be deprotected to form a free amine under specific circumstances . It has a chemical formula of C15H32N2O4 .

Synthesis Analysis

The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Peptide thioesters can be directly and conveniently synthesized by Boc chemistry using a combination of mild acid deprotection (trifluoroacetic acid/trimethylsilyl bromide) and Merrifield resin .Molecular Structure Analysis

Boc-DODA has a molecular weight of 304.43 g/mol . Its molecular formula is C15H32N2O4 . The InChIKey of Boc-DODA is KBKPMBHJVGMJKX-UHFFFAOYSA-N .Chemical Reactions Analysis

Boc-DODA is involved in the Boc protection of amines, which is a common reaction in pharmaceutical research and development . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis

Boc-DODA has a molecular weight of 304.43 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 14 . Its Topological Polar Surface Area is 82.8 Ų .Relevant Papers Several papers have been retrieved that discuss Boc-DODA or related topics. For example, one paper discusses the evolution of l-DOPA 4,5-dioxygenase activity, which is encoded by the gene DODA . Another paper discusses the efficient, continuous N-Boc deprotection of amines using solid acid catalysts . Further analysis of these papers could provide more insights into the properties and applications of Boc-DODA.

科学研究应用

1. 深共熔溶剂中 N-叔丁氧羰基脱保护 叔丁氧羰基-二氧杂环己烷在使用深共熔溶剂 (DES) 作为反应介质和催化剂的 N-叔丁氧羰基衍生物的脱保护反应中得到应用。 这种方法高效且可持续,对各种 N-叔丁氧羰基衍生物均能提供优异的产率 .

化学选择性 BOC 保护

它为脂肪族和芳香族胺、氨基酸和氨基醇在无催化剂和无溶剂的介质中,于温和条件下进行 BOC 保护提供了一条绿色环保的途径 .

光催化性能增强

叔丁氧羰基-二氧杂环己烷参与了 Co3O4 纳米颗粒 (NPs) 修饰的 BOC 异质结构的合成,这些异质结构用于增强光催化性能。 微观结构、形貌和成分表征表明这些微球由具有 3D 分级形貌的薄纳米片组成 .

作用机制

Target of Action

Boc-DODA is a linker containing a Boc-protected amino group and a terminal amine . The primary targets of Boc-DODA are the amino groups in various biochemical reactions . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Mode of Action

The mode of action of Boc-DODA involves the interaction of the compound with its targets, primarily amino groups. The Boc group in Boc-DODA is stable towards most nucleophiles and bases . The Boc group can be deprotected under mild acidic conditions to form the free amine . The terminal amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .

Biochemical Pathways

The biochemical pathways affected by Boc-DODA are primarily those involving amino groups. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Pharmacokinetics

Boc sciences’ clinical pharmacokinetics laboratory specializes in in vivo pk studies for drug candidates . They conduct clinical PK studies to demonstrate the drug ADME processes in the body over time through the analysis of biological samples and pharmacokinetic/pharmacodynamic (PK/PD) modeling data .

Result of Action

The result of Boc-DODA’s action is the formation of Boc-protected amines and amino acids . The Boc group can be deprotected under mild acidic conditions to form the free amine . The terminal amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .

Action Environment

For instance, the Boc group in Boc-DODA can be deprotected under mild acidic conditions . Therefore, the pH of the environment could potentially influence the action of Boc-DODA.

属性

IUPAC Name |

tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O4/c1-15(2,3)21-14(18)17-9-7-13-20-11-5-4-10-19-12-6-8-16/h4-13,16H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKPMBHJVGMJKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOCCCCOCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559547 |

Source

|

| Record name | tert-Butyl {3-[4-(3-aminopropoxy)butoxy]propyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

275823-77-3 |

Source

|

| Record name | tert-Butyl {3-[4-(3-aminopropoxy)butoxy]propyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)

![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)

![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)